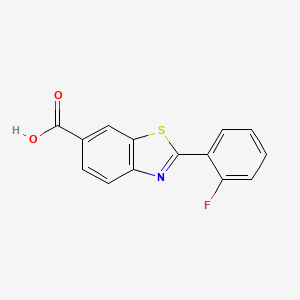

2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid is a heterocyclic aromatic compound that features a benzothiazole ring substituted with a fluorophenyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid typically involves the formation of the benzothiazole ring followed by the introduction of the fluorophenyl and carboxylic acid groups. One common method involves the cyclization of 2-aminothiophenol with 2-fluorobenzoic acid under acidic conditions to form the benzothiazole ring. The carboxylic acid group can then be introduced through various functionalization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is also optimized to minimize costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce nitro, halogen, or sulfonyl groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been investigated for its biological activities , including antimicrobial, anticancer, and enzyme inhibition properties. The presence of the fluorine atom is known to enhance metabolic stability and bioavailability.

Antimicrobial Activity

Research indicates that 2-(2-fluorophenyl)-1,3-benzothiazole-6-carboxylic acid exhibits potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown significant inhibition zones at concentrations greater than 100 µg/mL, indicating its potential as an antimicrobial agent.

Anticancer Efficacy

The compound has demonstrated promising results in inhibiting cancer cell proliferation. A study on murine models indicated that derivatives of benzothiazole compounds similar to this one achieved complete cures in models of human African trypanosomiasis. This highlights its broad therapeutic potential beyond anticancer applications.

Enzyme Inhibition

The compound selectively inhibits certain isoforms of carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. This suggests potential applications in cancer therapy, as inhibiting these enzymes may slow down tumor progression.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity:

- Benzothiazole Ring : Provides stability and functional versatility.

- Fluorophenyl Group : Enhances binding affinity to biological targets due to its electronic properties.

- Carboxylic Acid Group : Facilitates hydrogen bonding interactions crucial for biological activity.

Case Study on Anticancer Efficacy

A study conducted on murine models demonstrated that derivatives of benzothiazole compounds similar to this one achieved complete cures in models of human African trypanosomiasis. This highlights the compound's broad therapeutic potential beyond anticancer applications.

Case Study on Antimicrobial Effectiveness

In another investigation focused on gastrointestinal cancers, derivatives showed promising results in inhibiting cancer cell proliferation while also displaying significant antimicrobial activity against pathogenic bacteria. This dual action indicates the versatility of benzothiazole derivatives in drug discovery.

Industrial Applications

In addition to its medicinal applications, this compound has potential uses in material science:

- Organic Electronics : The compound can be utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its electronic properties.

- Corrosion Inhibitors : Its derivatives may serve as effective corrosion inhibitors in industrial applications.

Mecanismo De Acción

The mechanism of action of 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylbenzothiazole: Lacks the fluorine and carboxylic acid groups, making it less versatile in certain applications.

2-(2-Chlorophenyl)-1,3-benzothiazole-6-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

2-(2-Methylphenyl)-1,3-benzothiazole-6-carboxylic acid: Contains a methyl group instead of fluorine, leading to different chemical properties.

Uniqueness

2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. The carboxylic acid group also provides a site for further functionalization, making it a valuable intermediate in synthetic chemistry .

Actividad Biológica

2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C14H8FNO2S, with a molecular weight of 273.28 g/mol. The structure features a benzothiazole ring with a fluorophenyl substituent and a carboxylic acid group, which plays a crucial role in its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of 2-aminothiophenol with 2-fluorobenzoic acid under acidic conditions to form the benzothiazole ring. The carboxylic acid group can be introduced through various functionalization reactions. Industrial methods may optimize these reactions for large-scale production using continuous flow reactors to enhance yield and reduce costs.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to inhibit cancer cell proliferation, particularly against various human cancer cell lines. The mechanism involves the compound's interaction with specific molecular targets, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL. Additionally, antifungal activity was noted against Candida albicans, with similar MIC values .

Antioxidant Activity

In vitro experiments have evaluated the antioxidant capacity of this compound. The compound demonstrated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within cells. This binding inhibits their activity, leading to therapeutic effects such as reduced cell proliferation in cancer or enhanced bacterial cell death .

Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid | Structure | Contains a para-fluorophenyl group; studied for different biological activities. |

| 2-(3-Chlorophenyl)-1,3-benzothiazole-6-carboxylic acid | Structure | Chlorine substituent may affect solubility and reactivity. |

| 2-(Phenyl)-1,3-benzothiazole-6-carboxylic acid | Structure | Lacks halogen substituents; serves as a baseline for activity comparison. |

The presence of the fluorine atom in this compound enhances its stability and reactivity compared to similar compounds, making it a valuable candidate for further research and development .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anticancer Study : A study evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines. The results indicated that this compound exhibited superior activity compared to other derivatives tested.

- Antimicrobial Evaluation : In a comparative study on antimicrobial efficacy, this compound showed potent activity against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics in terms of MIC values .

- Antioxidant Potential : Research focused on the antioxidant properties revealed that the compound effectively scavenged free radicals in vitro, highlighting its potential as a therapeutic agent against oxidative stress-related conditions .

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-1,3-benzothiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2S/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(17)18)7-12(11)19-13/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJKVMGNDUIAQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.